1-(2-Bromphenyl)ethylamin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)ethylamine and related compounds involves several chemical reactions, including enantioselective enzymatic acylation and reactions with nucleophilic reagents. For example, an efficient biocatalytic process has been developed for the resolution of 1-(3′-bromophenyl)ethylamine through enantioselective lipase-mediated acylation, yielding high-purity enantiomers (Gill et al., 2007). Furthermore, reactions of 2-bromo-1-phenyl and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones with various nucleophilic reagents have been explored, demonstrating the compound's versatility in synthetic chemistry (Potkin et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)ethylamine and its derivatives has been elucidated through techniques such as X-ray diffraction (XRD). For instance, studies have reported on the crystal and molecular structures of related bromophenyl compounds, providing insights into their three-dimensional arrangements and confirming the stereogenic carbon atom's impact on molecular torsion and packing (Stam et al., 1979).
Chemical Reactions and Properties
1-(2-Bromophenyl)ethylamine undergoes various chemical reactions, including base-pairing configurations with purines and pyrimidines in solid-state, demonstrating its reactivity and the potential for forming hydrogen-bonded complexes (Mazza et al., 1969). Moreover, its interaction with nucleophilic reagents leads to prototropic allylic rearrangement and the formation of new chemical structures, highlighting its chemical versatility.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
1-(2-Bromphenyl)ethylamin: wird hauptsächlich als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet . Seine Fähigkeit, den Phenethylamin-Rest in Moleküle einzubringen, macht es wertvoll für die Konstruktion komplexer Arzneimittelstrukturen.
Entwicklung von Antiarrhythmika
Die Verbindung wurde auf ihre mögliche Verwendung bei der Entwicklung von Antiarrhythmika untersucht. Es dient als Vorläufer bei der Synthese von Tetrahydroisochinolinen, die zur Behandlung von Arrhythmien untersucht werden .
Wirkmechanismus
Target of Action
1-(2-Bromophenyl)ethylamine is primarily used for research and development The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The bromophenyl group may also influence the compound’s interaction with its targets .
Biochemical Pathways
The bromophenyl group may also influence the compound’s effects on biochemical pathways .
Pharmacokinetics
The bromophenyl group may influence the compound’s pharmacokinetic properties .
Result of Action
Amines can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1-(2-Bromophenyl)ethylamine can be influenced by various environmental factors. For example, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . The compound may darken in storage .
Safety and Hazards
Zukünftige Richtungen
The future directions of 1-(2-Bromophenyl)ethylamine research could involve further exploration of its synthesis and potential applications. For example, it could be used in the synthesis of new compounds with potential antimicrobial and antiproliferative properties . Additionally, further studies could explore its potential as a pharmaceutical intermediate .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXBVQQKYZELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396933 | |
Record name | 1-(2-Bromophenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113899-55-1 | |
Record name | 1-(2-Bromophenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.